ONO 1603 -

ONO 1603

Catalog Number: EVT-277480
CAS Number:
Molecular Formula: C16H19ClN2O3
Molecular Weight: 322.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-1603 is a prolyl endopeptidase inhibitor potentially for the treatment of Alzheimer's disease.
Source and Classification

ONO 1603 was developed as part of a series of compounds aimed at inhibiting prolyl endopeptidase, an enzyme implicated in the degradation of neuropeptides and other biologically active peptides. This inhibition is hypothesized to enhance cognitive function and provide neuroprotection against apoptosis, particularly in aging neurons . The compound's classification as a prolyl endopeptidase inhibitor positions it within a therapeutic category that targets enzymatic pathways involved in neurodegeneration.

Synthesis Analysis

The synthesis of ONO 1603 involves several chemical processes that typically include the formation of amido-succinylpyrrolidine derivatives. The synthetic pathway generally follows these steps:

  1. Starting Materials: The synthesis begins with readily available succinic acid derivatives and pyrrolidine.
  2. Amidation Reaction: The reaction between succinic acid derivatives and pyrrolidine results in the formation of amido compounds.
  3. Purification: The synthesized compounds are purified using techniques such as recrystallization or chromatography to isolate ONO 1603 from by-products.
  4. Characterization: The final product is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure and purity .

The specific conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize side reactions.

Molecular Structure Analysis

ONO 1603 has a distinct molecular structure characterized by the following features:

  • Molecular Formula: C₁₃H₁₈ClN₃O₃
  • Molecular Weight: Approximately 303.75 g/mol
  • Structural Composition: The compound contains a pyrrolidine ring, which is crucial for its biological activity, along with a succinyl moiety that facilitates its interaction with prolyl endopeptidase.

The three-dimensional conformation of ONO 1603 allows it to fit into the active site of the prolyl endopeptidase enzyme, effectively inhibiting its activity. Detailed computational modeling studies can provide insights into its binding affinity and interaction dynamics with the enzyme .

Chemical Reactions Analysis

ONO 1603 participates in various chemical reactions primarily related to its mechanism of action as an enzyme inhibitor:

  1. Enzyme Inhibition: It binds to prolyl endopeptidase, preventing substrate recognition and subsequent peptide hydrolysis.
  2. Neuroprotective Mechanism: By inhibiting this enzyme, ONO 1603 reduces the levels of certain neurotoxic peptides that contribute to neuronal apoptosis.
  3. Stability under Physiological Conditions: The compound exhibits stability in physiological pH ranges, which is critical for its therapeutic application.

The effectiveness of ONO 1603 in these reactions can be quantified through kinetic studies that measure the rate of enzyme activity in the presence and absence of the inhibitor .

Mechanism of Action

The mechanism of action for ONO 1603 involves several key steps:

  1. Inhibition of Prolyl Endopeptidase: The primary action is the competitive inhibition of prolyl endopeptidase, leading to decreased degradation of neuropeptides.
  2. Reduction in Apoptotic Signals: By inhibiting this enzyme, ONO 1603 reduces the accumulation of harmful peptides that trigger apoptotic pathways in neurons.
  3. Neuroprotection: Experimental studies have shown that ONO 1603 can significantly delay age-induced apoptosis in cultured neurons, indicating its potential as a neuroprotective agent .

Quantitative data from studies indicate that ONO 1603 exhibits a protective effect at concentrations ranging from 0.03 to 1 µM, demonstrating its potency compared to other compounds like tetrahydroaminoacridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of ONO 1603 are crucial for understanding its behavior in biological systems:

  • Solubility: ONO 1603 is soluble in organic solvents but may have limited solubility in water, affecting its bioavailability.
  • Stability: The compound shows stability under neutral pH but may degrade under extreme conditions (high temperature or acidic environments).
  • Melting Point: Specific melting point data can be obtained through thermal analysis methods.

Elemental analysis indicates the following composition:

  • Carbon (C): 59.54%
  • Hydrogen (H): 5.93%
  • Chlorine (Cl): 10.98%
  • Nitrogen (N): 8.68%
  • Oxygen (O): 14.87% .

These properties influence both the synthesis process and potential pharmaceutical formulations.

Applications

ONO 1603 has several potential applications within scientific research and medicine:

  1. Neurodegenerative Diseases: Its primary application is as a therapeutic agent for Alzheimer's disease due to its ability to inhibit prolyl endopeptidase and protect neurons from apoptosis.
  2. Research Tool: It serves as a valuable tool for studying neuronal apoptosis mechanisms and evaluating other therapeutic strategies targeting similar pathways.
  3. Drug Development: Ongoing studies aim to refine ONO 1603's efficacy and safety profile, potentially leading to clinical trials for Alzheimer’s treatment.

The versatility of ONO 1603 positions it as an important compound within neuropharmacology, warranting further investigation into its mechanisms and therapeutic potential .

Neuropharmacological Mechanisms of ONO-1603 in Dementia Models

Prolyl Endopeptidase Inhibition and Neuroprotective Efficacy

ONO-1603 ((S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde) functions primarily as a potent inhibitor of prolyl endopeptidase (PEP), an enzyme that hydrolyzes proline-containing neuropeptides such as vasopressin, oxytocin, and substance P. These neuropeptides are critically involved in memory consolidation and retrieval processes. By inhibiting PEP, ONO-1603 increases the bioavailability of these endogenous cognitive-enhancing peptides, thereby supporting synaptic plasticity and neuronal communication. In differentiating rat cerebellar granule neurons, ONO-1603 at 0.03 µM significantly promotes neuronal survival and neurite outgrowth, indicating direct neurotrophic effects beyond enzyme inhibition. These morphological changes correlate with enhanced cholinergic function, evidenced by increased binding of the muscarinic receptor antagonist [³H]N-methylscopolamine [2] [9].

Modulation of Apoptotic Pathways in Age-Induced Neuronal Degeneration

ONO-1603 demonstrates potent anti-apoptotic activity in models of age-induced neuronal degeneration. Primary cultures of rat cerebral cortical cells (CCC) and cerebellar granule cells undergo apoptosis after extended periods (≥15–16 days in vitro) without medium changes, a phenomenon termed "age-induced apoptosis." Treatment with ONO-1603 (0.03–1 µM) delays this apoptotic process, as confirmed through morphological assessments (toluidine blue and fluorescein diacetate/propidium iodide staining) and biochemical DNA laddering analysis. The compound stabilizes mitochondrial integrity, suppresses caspase activation, and preserves nuclear morphology. This broad anti-apoptotic efficacy suggests ONO-1603 targets fundamental regulators of neuronal longevity, independent of its PEP inhibitory activity [1] [5].

Table 1: Neuroprotective Efficacy of ONO-1603 in Experimental Models

Cell TypeInterventionKey OutcomesReference
Cerebellar granule cellsONO-1603 (0.03 µM)↑ Neuronal survival; ↑ neurite outgrowth; ↑ m3-mAChR mRNA [2]
Cerebral cortical cellsONO-1603 (0.03 µM)Delayed apoptosis; reduced DNA fragmentation; preserved membrane integrity [5]
Cerebellar granule cellsONO-1603 (0.03–1 µM)Wide protective range; suppression of apoptotic morphology [1]

Comparative Analysis with Tetrahydroaminoacridine (THA): Potency and Toxicity Profiles

A systematic comparison between ONO-1603 and the acetylcholinesterase inhibitor tetrahydroaminoacridine (THA; tacrine) reveals significant advantages for the former:

  • Potency: ONO-1603 is approximately 300-fold more potent than THA in delaying age-induced apoptosis. Maximal neuroprotection occurs at 0.03 µM for ONO-1603 versus 10 µM for THA [5].
  • Therapeutic Range: ONO-1603 exhibits a broad effective concentration range (0.03–1 µM), whereas THA’s neuroprotective effects are confined to a narrow window (3–10 µM) [1].
  • Toxicity: THA induces severe neurotoxicity at concentrations ≥30 µM, including neurite degeneration and somal shrinkage. In contrast, ONO-1603 remains non-toxic even at 100 µM, indicating a superior safety margin [5]. Mechanistically, both compounds enhance m3-muscarinic acetylcholine receptor (m3-mAChR) mRNA expression and receptor-coupled phosphoinositide turnover, but ONO-1603 achieves this at substantially lower concentrations [2] [9].

Suppression of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Overexpression

A pivotal mechanism underlying ONO-1603’s neuroprotection involves the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression. During age-induced apoptosis, neurons exhibit robust increases in GAPDH mRNA and accumulation of GAPDH protein in particulate fractions. ONO-1603 (0.03 µM) and THA (10 µM) both suppress this overexpression, as confirmed via Northern and Western blot analyses. GAPDH is not merely a glycolytic enzyme but also a critical mediator of apoptosis: Nuclear translocation of GAPDH initiates transcription-dependent apoptotic cascades. Its overexpression is observed in post-mortem brains of Alzheimer’s, Parkinson’s, and Huntington’s disease patients. By inhibiting GAPDH upregulation, ONO-1603 disrupts a key pathway linking metabolic dysfunction to neuronal death [1] [3] [5].

Table 2: Mechanisms of GAPDH in Neurodegeneration and ONO-1603 Modulation

GAPDH Role in NeurodegenerationONO-1603 InterventionDownstream Effect
Nuclear translocation initiating apoptosisSuppresses GAPDH mRNA/protein overexpressionBlocks transcription-dependent apoptosis
Aggregation with polyglutamine-expanded proteins (e.g., Huntingtin)Reduces particulate GAPDH accumulationPrevents toxic aggregate formation
Mediation of oxidative stress-induced DNA damageNormalizes GAPDH-dependent redox signalingPreserves genomic integrity

Role in Attenuating Oxidative Stress-Induced Neuronal Damage

Though direct studies on ONO-1603 and oxidative stress are limited in the provided literature, its suppression of GAPDH provides an indirect mechanistic link. GAPDH is highly sensitive to oxidative inactivation due to reactive oxygen species (ROS) targeting its active-site cysteine residue (C152). Oxidative stress triggers GAPDH aggregation, nuclear translocation, and apoptosis initiation via interactions with Siah1 ubiquitin ligase. By suppressing GAPDH overexpression, ONO-1603 likely mitigates this ROS-GAPDH-apoptosis axis. Furthermore, neurons are exceptionally vulnerable to oxidative damage due to high oxygen consumption and lipid-rich membranes. Compounds like ONO-1603 that stabilize mitochondrial function and inhibit GAPDH-mediated apoptosis may thus confer resilience against oxidative insults, a hallmark of age-related neurodegeneration [3] [6] [7].

Properties

Product Name

ONO 1603

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(2S)-2-formylpyrrolidin-1-yl]-4-oxobutanamide

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

InChI

InChI=1S/C16H19ClN2O3/c17-13-5-3-12(4-6-13)10-18-15(21)7-8-16(22)19-9-1-2-14(19)11-20/h3-6,11,14H,1-2,7-10H2,(H,18,21)/t14-/m0/s1

InChI Key

KGDFDVHLEYUZLN-AWEZNQCLSA-N

SMILES

C1CC(N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O

Solubility

Soluble in DMSO

Synonyms

ONO1603; ONO 1603; ONO-1603

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.